molecular formula C9H7NO2S B2687307 2-Methoxy-1,3-benzothiazole-6-carbaldehyde CAS No. 1368353-79-0

2-Methoxy-1,3-benzothiazole-6-carbaldehyde

Cat. No.: B2687307
CAS No.: 1368353-79-0
M. Wt: 193.22
InChI Key: GWJFZBZAQKYEAQ-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-benzothiazole-6-carbaldehyde is an organic compound with the molecular formula C9H7NO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes. One common method includes the use of 2-aminobenzenethiol and 2-methoxybenzaldehyde under acidic conditions to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions using similar starting materials and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-benzothiazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-1,3-benzothiazole-6-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1,3-benzothiazole-6-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the benzothiazole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-methoxy-1,3-benzothiazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9-10-7-3-2-6(5-11)4-8(7)13-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJFZBZAQKYEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(S1)C=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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